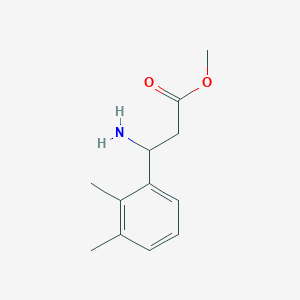
Acide 2-(5-méthyl-1H-pyrazol-1-yl)propanoïque
Vue d'ensemble
Description
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid can be represented by the SMILES stringCC(C(O)=O)n1nccc1C . This indicates that the compound contains a pyrazole ring attached to a propanoic acid group. Physical and Chemical Properties Analysis
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a solid substance . Its molecular weight is 154.17 and its molecular formula is C7H10N2O2 .Applications De Recherche Scientifique
Antagonistes des récepteurs aux androgènes
Le composé a été utilisé dans la conception et la synthèse d'une série de dérivés de 2-(5-méthyl-1H-pyrazol-1-yl)acétamide, qui ont été évalués pour leurs activités biologiques . Ces dérivés ont montré un potentiel en tant qu'antagonistes des récepteurs aux androgènes (AR), qui sont importants dans le traitement du cancer de la prostate (PCa) . Par exemple, le composé 6f s'est révélé être un puissant antagoniste de l'AR .
Activité antiproliférative
Certains composés de cette série ont montré une activité antiproliférative plus élevée contre les cellules LNCaP que la bicalutamide . Par exemple, le composé 6g avait une valeur de CI50 de 13,6 μM, ce qui est significativement inférieur à la CI50 de la bicalutamide (35,0 μM) .
3. Blocage de la synthèse endogène des androgènes La recherche de médicaments ciblant le cancer de la prostate résistant à la castration (CRPC) est principalement divisée en deux directions, l'une impliquant le blocage de la synthèse endogène des androgènes . Le composé a été utilisé dans ce domaine de recherche .
Lutte contre la résistance aux médicaments
L'autre direction dans la recherche de médicaments ciblant le CRPC est de lutter contre la résistance aux médicaments qui émerge après une utilisation prolongée d'antagonistes de l'AR de première génération . Le composé a été utilisé dans le développement de ces médicaments .
Activité antileishmanienne
Les composés contenant du pyrazole, y compris l'"acide 2-(5-méthyl-1H-pyrazol-1-yl)propanoïque", sont connus pour leurs effets pharmacologiques divers, y compris des activités antileishmaniennes puissantes . Certains pyrazoles couplés à l'hydrazine ont été synthétisés et évalués pour leurs activités antileishmaniennes in vitro .
Activité antimalarienne
Les mêmes pyrazoles couplés à l'hydrazine ont également été évalués pour leurs activités antimalariennes in vivo . Les composés ont montré des résultats prometteurs, certains affichant des effets d'inhibition supérieurs contre Plasmodium berghei .
Orientations Futures
The future directions for research on 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. For instance, the design and synthesis of related compounds as androgen receptor antagonists suggest potential applications in the treatment of conditions like prostate cancer .
Mécanisme D'action
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . AR signaling is often activated in prostate cancer cells, and blockage of this signaling by AR antagonists is an important strategy in prostate cancer therapy .
Mode of Action
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid acts as an AR antagonist . It binds to the AR, preventing the receptor from being activated by the androgenic hormones . This blockage of AR signaling inhibits the growth of prostate cancer cells .
Biochemical Pathways
The compound affects the AR signaling pathway . When the AR is blocked, it can’t translocate to the nucleus and bind to androgen response elements on DNA, which prevents the transcription of genes that are crucial for prostate cancer cell growth .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially affect the bioavailability of the compound, and further studies are needed to fully understand its pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of prostate cancer cell growth . By blocking the AR, the compound prevents the activation of genes that promote cell growth, leading to a decrease in the proliferation of prostate cancer cells .
Analyse Biochimique
Biochemical Properties
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with androgen receptors, acting as an antagonist . This interaction is crucial in the study of prostate cancer, where blocking androgen receptor signaling is a key therapeutic strategy . The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and preventing the downstream signaling that promotes cancer cell proliferation.
Cellular Effects
The effects of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid on various cell types and cellular processes are profound. In prostate cancer cells, this compound has been observed to inhibit cell proliferation by blocking androgen receptor signaling . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, it downregulates genes involved in cell cycle progression and upregulates genes associated with apoptosis, leading to reduced cancer cell viability.
Molecular Mechanism
At the molecular level, 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through direct binding interactions with androgen receptors . This binding inhibits the receptor’s ability to interact with its natural ligands, thereby blocking the activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating the activity of transcription factors associated with the androgen receptor signaling pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of androgen receptor signaling and prolonged suppression of cancer cell proliferation.
Dosage Effects in Animal Models
The effects of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s activity and stability, influencing its overall efficacy in biochemical applications. The involvement of specific enzymes and cofactors in these pathways is crucial for understanding the compound’s metabolic fate and potential interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is essential for the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with androgen receptors and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting androgen receptor signaling.
Propriétés
IUPAC Name |
2-(5-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-4-8-9(5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGESBWHSGWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



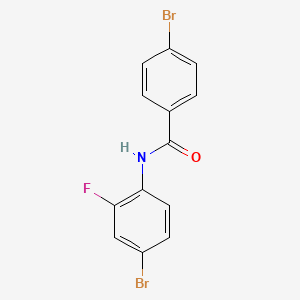
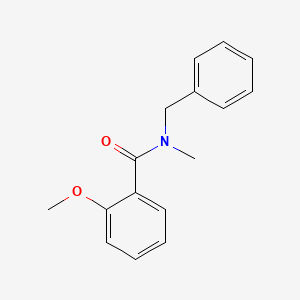
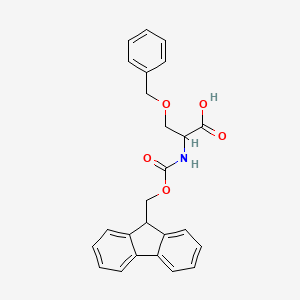


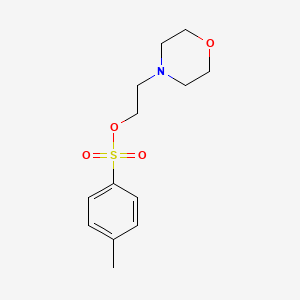
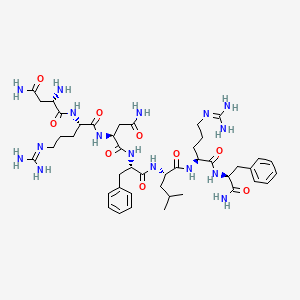
![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid](/img/structure/B1638523.png)
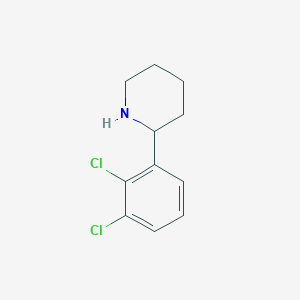
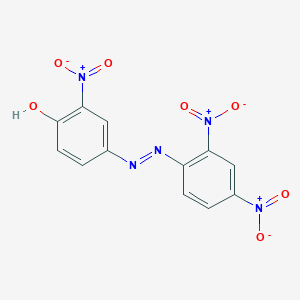
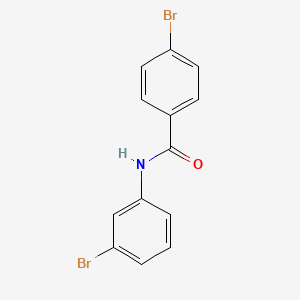
![Ethanone, 1-[2-hydroxy-5-(2-propen-1-yloxy)phenyl]-](/img/structure/B1638534.png)
